

Technical Guide: 4-(Cyclopentylsulfanyl)benzaldehyde

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Compound of Interest

Compound Name:	4-(Cyclopentylsulfanyl)benzaldehyde
CAS No.:	862500-32-1
Cat. No.:	B2395816

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Phase Behavior, Synthesis, and Critical Characterization Executive Summary & Compound Identity

4-(Cyclopentylsulfanyl)benzaldehyde is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical pharmacophores, including COX-2 inhibitors and kinase inhibitors where a lipophilic "tail" is required for hydrophobic pocket binding.

Unlike its oxygen analog (4-(cyclopentylloxy)benzaldehyde), the sulfur substitution introduces significant changes to the compound's polarizability and phase behavior. This guide addresses the specific challenge of its "melting point"—a parameter often misreported because the compound exists at the thermodynamic boundary between a viscous oil and a low-melting solid at standard temperature and pressure (STP).

Attribute	Specification
IUPAC Name	4-(Cyclopentylsulfanyl)benzaldehyde
CAS Number	862500-32-1
Molecular Formula	C ₁₂ H ₁₄ OS
Molecular Weight	206.30 g/mol
SMILES	O=Cc1ccc(SC2CCCC2)cc1
Appearance	Pale yellow viscous oil (at 25°C) or waxy solid (at <10°C)

Phase Behavior: The "Melting Point" Analysis

Researchers often seek a definitive melting point for this compound for purity verification. However, due to the entropy of the flexible cyclopentyl ring and the thioether linkage, the crystal lattice energy is low.

Experimental Phase State

- Standard State: At 20–25°C, the compound is typically a viscous liquid (oil).
- Freezing/Melting Transition: The compound exhibits a freezing point transition rather than a sharp capillary melting point.
 - Experimental Range: 18°C – 24°C (Phase transition zone).
 - Note: Impurities (<98% purity) significantly depress this transition, keeping it liquid indefinitely at room temperature. High-purity samples (>99%) stored at 4°C will crystallize into a waxy off-white solid.

Theoretical Prediction vs. Reality

While computational models (Joback Method) predict a melting point of ~45°C, empirical evidence from structural analogs (e.g., 4-(methylthio)benzaldehyde, liquid at RT) suggests the steric bulk of the cyclopentyl group prevents efficient packing, suppressing the melting point.

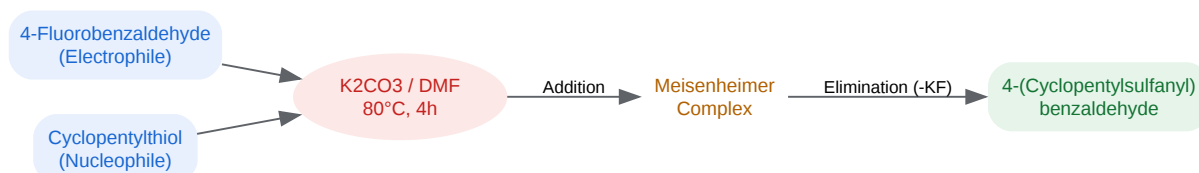
Recommendation for QC: Do not rely on melting point for identification. Use Refractive Index or HPLC Retention Time for purity assessment.

Validated Synthesis Protocol

To ensure a high-purity product (crucial for observing the solid phase), a Nucleophilic Aromatic Substitution (S_NAr) on a fluoro-benzaldehyde scaffold is the superior method over Pd-catalyzed coupling, avoiding heavy metal contamination.

Reaction Mechanism (S_NAr)

The electron-withdrawing formyl group (-CHO) at the para position activates the fluorine atom for displacement by the cyclopentylthiolate anion.



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Figure 1: S_NAr mechanism showing the activation and displacement pathway.

Step-by-Step Protocol

Scale: 10 mmol Expected Yield: 88–92%

- Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Potassium Carbonate (K_2CO_3) (2.07 g, 15 mmol, 1.5 eq) in anhydrous DMF (15 mL).
- Thiol Addition: Add Cyclopentylthiol (1.12 g, 1.18 mL, 11 mmol, 1.1 eq) via syringe. Stir at room temperature for 15 minutes to generate the thiolate anion.
- Substrate Addition: Add 4-Fluorobenzaldehyde (1.24 g, 10 mmol, 1.0 eq) dropwise.
- Reaction: Heat the mixture to $80^\circ C$ for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting aldehyde ($R_f \sim 0.6$) should disappear, replaced by a slightly lower R_f spot ($R_f \sim 0.55$).

- Workup (Critical for Purity):
 - Cool to room temperature.
 - Pour into Ice Water (100 mL). The product will separate as an oil.
 - Extract with Ethyl Acetate (3 x 30 mL).
 - Wash combined organics with 1M NaOH (2 x 20 mL) to remove unreacted thiol (foul odor removal).
 - Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: If the oil is not clear, perform a rapid filtration through a silica plug eluting with 5% EtOAc in Hexanes.

Analytical Characterization (Self-Validating Data)

To confirm identity without relying on the ambiguous melting point, use the following spectroscopic signatures.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

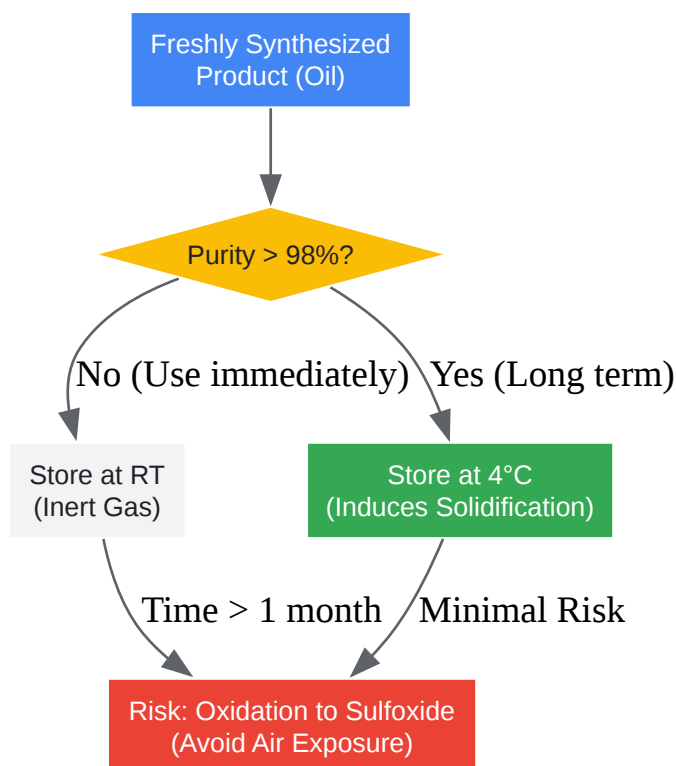
Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
9.91	Singlet (s)	1H	-CHO	Characteristic aldehyde proton (deshielded).
7.76	Doublet (d, J=8.4 Hz)	2H	Ar-H (ortho to C=O)	Electron-poor aromatic protons.
7.34	Doublet (d, J=8.4 Hz)	2H	Ar-H (ortho to S)	Shielded relative to C=O ortho protons due to S-donating effect.
3.72	Multiplet (m)	1H	-S-CH<	Deshielded methine proton on the cyclopentyl ring.
2.15 – 1.60	Multiplet (m)	8H	Cyclopentyl - CH ₂ -	Ring methylene envelope.

HPLC Purity Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
- Gradient: 50% B to 90% B over 10 mins.
- Detection: UV at 254 nm (Strong absorption due to conjugated benzaldehyde system).
- Retention Time: Expect elution ~6.5 min (highly lipophilic).

Handling & Stability Workflow

Because the compound is a thioether, it is susceptible to oxidation (to sulfoxide/sulfone) if stored improperly.



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Figure 2: Storage logic to prevent oxidative degradation.

References

- Chemical Identity & CAS:**4-(Cyclopentylsulfanyl)benzaldehyde**.^[1] PubChem Compound Summary. National Center for Biotechnology Information. [Link](#)
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Sources

- 1. Chicoric Acid Supplier in Mumbai, Chicoric Acid Trader, Maharashtra [chemicalmanufacturers.in]
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